CCR5 Antagonist Pharmacophore: Structural Presence vs. Absence of N-Benzyl Modification
The closest patent-defined analog, 4-[3-(1,1-difluoroethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-1-{(1R,3R)-3-(3,5-difluorophenyl)-1-methyl-3-[1-(methylsulfonyl)piperidin-4-yl]propyl}piperidine (Formula I), is a potent CCR5 antagonist [1]. Our target compound retains the 1,1-difluoroethyl-5-methyl-1,2,4-triazol-4-yl-piperidine core but replaces the complex chiral side chain with a simple N-benzyl group . No direct pharmacological comparison data between these two specific compounds is publicly available. However, the N-benzyl moiety is recognized as a synthetic handle, making this compound valuable as a late-stage intermediate or impurity standard in the synthesis of more complex CCR5 ligands [2].
| Evidence Dimension | Structural motif: N-benzyl vs. complex chiral side chain |
|---|---|
| Target Compound Data | Simple N-benzyl substitution; molecular weight 320.4 g/mol |
| Comparator Or Baseline | Formula I (complex chiral side chain with (methylsulfonyl)piperidine); molecular weight >600 g/mol (estimated) |
| Quantified Difference | Molecular weight difference >280 g/mol; significantly reduced structural complexity |
| Conditions | Structural comparison based on chemical drawings; no head-to-head biological assay available |
Why This Matters
For researchers requiring a defined CCR5 pharmacophore core without the complexity of the full drug-like molecule, this compound offers a simpler, more synthetically accessible scaffold, potentially reducing procurement cost and synthesis time.
- [1] Faull, A.W. et al. Piperidine Derivative Used for Treating Chemokine Receptor 5 Mediated Diseases. US Patent Application US20100099708A1, 2010. Available at: https://patents.justia.com/patent/20100099708 View Source
- [2] bio-fount.com. 1-Benzyl-4-[3-(1,1-difluoro-ethyl)-5-methyl-[1,2,4]triazol-4-yl]-piperidine (1031207-76-7). Available at: https://www.bio-fount.com/cas/1031207-76-7 View Source
